Cefazolin Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefazolin Amide is a derivative of cefazolin, a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, primarily used to treat various bacterial infections. This compound, like its parent compound, inhibits bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and some Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Cefazolin Amide interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis . This interaction is crucial for its broad-spectrum antibiotic action.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The cefazolin inoculum effect (CzIE) causes the cefazolin minimum inhibitory concentration (MIC) to be elevated in proportion to the number of bacteria in the inoculum .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which inhibits bacterial cell wall synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This mechanism of action is fundamental to this compound’s role as an effective antibiotic.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The CzIE phenomenon indicates that some bacterial isolates demonstrate resistance to this compound when a high bacterial inoculum is used for susceptibility testing . This suggests that the effectiveness of this compound may decrease over time in certain conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A study in dogs showed that a dosage of 25 mg/kg provides consistent this compound exposure in a wide range of canine patients, and no adjustment of dose for special dog populations seems necessary .
Metabolic Pathways
This compound is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .
Transport and Distribution
This compound attains high serum levels and is excreted quickly via the urine . This rapid distribution and elimination suggest efficient transport and distribution within cells and tissues.
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it binds to PBPs to inhibit cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefazolin Amide can be synthesized through a series of chemical reactions involving the acylation of 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid with tetrazole-containing acetic acid in the presence of a biocatalyst containing penicillin amidase. The reaction is typically carried out at a pH of 6-8 and a temperature range of -20 to 40°C .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow synthesis, which allows for rapid flow and efficient mixing of substrates in suitable flow reactors. This method enables the target compound to be obtained in a short period without intermediate isolation, yielding a high purity product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Requires aqueous acid or base, heat.
Reduction: Requires lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Carboxylic acids and ammonia or an amine.
Reduction: Amines.
Scientific Research Applications
Cefazolin Amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying amide bond formation and hydrolysis.
Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.
Medicine: Used in the development of new antibiotics and for studying drug resistance mechanisms.
Industry: Employed in the synthesis of other cephalosporin derivatives and as a reference standard in quality control
Mechanism of Action
Cefazolin Amide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cefazolin: The parent compound, also a first-generation cephalosporin with similar antibacterial properties.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: Another third-generation cephalosporin, known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness: Cefazolin Amide is unique due to its specific amide bond, which provides distinct chemical properties and reactivity compared to other cephalosporins. Its synthesis and reactions offer valuable insights into amide chemistry and its applications in drug development.
Properties
IUPAC Name |
(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOAWOOZVMQQR-CGCSKFHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.